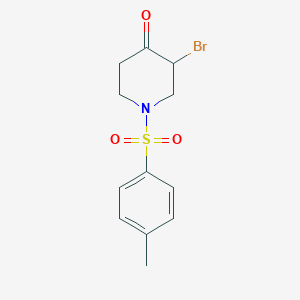

3-Bromo-1-tosylpiperidin-4-one

Descripción

The Piperidine Scaffold in Contemporary Organic Synthesis

Fundamental Importance of Substituted Piperidines in Organic Chemistry

The piperidine ring is a six-membered nitrogen-containing heterocycle that is a fundamental structural unit in a vast number of biologically active compounds and pharmaceuticals. rsc.orgmdpi.com The development of methods for the synthesis of substituted piperidines is a significant focus in modern organic chemistry, driven by the demand for novel molecules with specific biological activities. nih.gov The functionalization of the piperidine core allows for the fine-tuning of a molecule's properties, making it a valuable scaffold in drug discovery and development. rsc.org

Strategic Value of Halogenated Piperidinones as Synthetic Building Blocks

Halogenated piperidinones are particularly valuable intermediates in organic synthesis. The presence of a halogen atom provides a reactive handle for a variety of chemical transformations, including nucleophilic substitutions and cross-coupling reactions. smolecule.commdpi.com This reactivity allows for the introduction of diverse functional groups, leading to the construction of complex molecular architectures. rsc.org The ketone functionality within the piperidinone structure further expands its synthetic utility, enabling reactions such as reductions, reductive aminations, and additions. smolecule.com

Overview of 3-Bromo-1-tosylpiperidin-4-one: Structure, Significance, and Research Focus

This compound is a piperidine derivative featuring a bromine atom at the 3-position, a ketone at the 4-position, and a tosyl group attached to the nitrogen atom. smolecule.com The tosyl group acts as a robust protecting group for the nitrogen, enhancing the stability of the molecule and influencing the reactivity of the piperidine ring.

The strategic placement of the bromo and keto functionalities makes this compound a highly versatile synthetic intermediate. smolecule.com The bromine atom can be readily displaced by various nucleophiles, while the ketone can undergo a range of transformations. smolecule.com Research efforts are focused on leveraging these reactive sites to synthesize a variety of substituted piperidines and more complex heterocyclic systems.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₄BrNO₃S |

| Molecular Weight | 332.21 g/mol |

| Appearance | Solid |

| CAS Number | 171009-41-9 |

Data sourced from public chemical databases. uni.lu

The synthesis of this compound is typically achieved through the bromination of 1-tosylpiperidin-4-one. smolecule.com This precursor is synthesized by the reaction of piperidin-4-one with tosyl chloride. The bromination reaction introduces the bromine atom at the α-position to the ketone.

Table 2: Key Reactions of this compound

| Reaction Type | Reagents/Conditions | Product Type |

| Nucleophilic Substitution | Various nucleophiles | 3-substituted-1-tosylpiperidin-4-ones |

| Reduction | Reducing agents (e.g., NaBH₄) | 3-Bromo-1-tosylpiperidin-4-ol |

| Reductive Amination | Amines, followed by a reducing agent | 4-amino-3-bromopiperidine derivatives |

| Coupling Reactions | Organometallic reagents | Complex piperidine derivatives |

This table summarizes the general reactivity of the compound based on its functional groups. smolecule.com

The utility of this compound as a synthetic building block is demonstrated in its application in the synthesis of various heterocyclic compounds. For instance, it can be used to prepare thiazolo[5,4-c]pyridine derivatives through condensation reactions. google.com The reactivity of both the bromo and keto groups allows for sequential or one-pot transformations to build molecular complexity efficiently.

Retrosynthetic Analysis for the this compound Framework

A common approach to synthesizing this compound involves the bromination of 1-tosylpiperidin-4-one. smolecule.com This precursor is, in turn, synthesized from piperidin-4-one and tosyl chloride. This retrosynthetic approach simplifies the synthesis into two main stages: the protection of the piperidine nitrogen with a tosyl group and the subsequent regioselective bromination at the C-3 position.

Approaches to the Piperidin-4-one Core

The piperidin-4-one scaffold is a crucial intermediate in the synthesis of various biologically active molecules. researchgate.net Its derivatives are found in compounds with a wide range of applications.

Synthesis of 1-Tosylpiperidin-4-one as a Precursor

The most prevalent method for preparing 1-Tosylpiperidin-4-one involves the tosylation of piperidin-4-one. units.it This reaction is typically carried out by treating piperidin-4-one with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base.

A representative procedure involves suspending piperidin-4-one and potassium carbonate in acetonitrile. The mixture is cooled, and a solution of tosyl chloride in acetonitrile is added dropwise. The reaction is then stirred at room temperature for an extended period. units.it Following the reaction, an acidic workup and extraction with an organic solvent like ethyl acetate are performed. The combined organic layers are then washed and dried to yield the crude product, which can be further purified by column chromatography. units.it

Table 1: Synthesis of 1-Tosylpiperidin-4-one

| Starting Material | Reagents | Solvent | Base | Temperature | Reaction Time | Yield | Reference |

|---|

Synthesis of 3-Bromo-1-substituted-piperidin-4-ones (e.g., 3-Bromo-1-methylpiperidin-4-one)

Analogues of this compound, such as 3-Bromo-1-methylpiperidin-4-one, are also valuable synthetic intermediates. google.com The synthesis of 3-Bromo-1-methylpiperidin-4-one can be achieved through the bromination of 1-methylpiperidin-4-one. One reported method involves suspending 1-methyl-piperidin-4-one in diethyl ether and adding N-bromosuccinimide (NBS) and ammonium acetate in an ice bath. google.com This approach provides the desired 3-bromo-substituted piperidin-4-one.

Regioselective Bromination Protocols for Piperidin-4-ones

The introduction of a bromine atom at a specific position on the piperidin-4-one ring is a critical step in the synthesis of the target compound.

α-Bromination Strategies (e.g., utilizing N-bromosuccinimide)

The α-bromination of ketones is a well-established transformation in organic synthesis. N-bromosuccinimide (NBS) is a commonly used reagent for this purpose, often in the presence of a radical initiator or an acid catalyst. lookchemmall.comorganic-chemistry.org The reaction of 1-methyl-piperidin-4-one with NBS and ammonium acetate in diethyl ether at a low temperature is a documented method for achieving α-bromination. google.com The use of NBS is favored for its ability to provide a low concentration of bromine, which can enhance selectivity. masterorganicchemistry.com

The bromination of 1-tosylpiperidin-4-one is a common method to produce this compound. smolecule.com This reaction is typically performed using a brominating agent in a suitable solvent, followed by purification to isolate the desired product. smolecule.com

Table 2: α-Bromination of Substituted Piperidin-4-ones

| Starting Material | Brominating Agent | Additives | Solvent | Conditions | Product | Reference |

|---|

Stereochemical Control in Bromination Reactions

The stereochemical outcome of the bromination of piperidin-4-ones can be influenced by the reaction conditions and the substituents on the piperidine ring. While detailed studies on the stereochemical control in the bromination of 1-tosylpiperidin-4-one are not extensively reported in the provided context, the stereochemistry of substituted piperidin-4-one derivatives is a known factor influencing their biological activity. nih.gov The conformation of the piperidine ring and the nature of the N-substituent can play a significant role in directing the approach of the brominating agent, potentially leading to diastereoselective outcomes. Further investigation into the stereochemical aspects of this specific bromination reaction is warranted to fully understand and control the formation of different stereoisomers.

An in-depth analysis of the synthetic approaches to this compound reveals carefully planned strategies to ensure efficient and high-purity production. The methodologies center on the strategic introduction of protecting groups and subsequent functionalization, highlighting the principles of modern organic synthesis.

Propiedades

IUPAC Name |

3-bromo-1-(4-methylphenyl)sulfonylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO3S/c1-9-2-4-10(5-3-9)18(16,17)14-7-6-12(15)11(13)8-14/h2-5,11H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMBKJKPYHSSCHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)C(C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408012 | |

| Record name | 3-Bromo-1-tosylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171009-41-9 | |

| Record name | 3-Bromo-1-tosylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformational Chemistry of 3-bromo-1-tosylpiperidin-4-one

Reactions at the Brominated Carbon (C-3 Position)

The carbon atom bearing the bromine substituent is a key site for synthetic modifications. The electron-withdrawing nature of the adjacent carbonyl group and the tosyl group on the nitrogen enhances the electrophilicity of this position, making it susceptible to a range of reactions.

Nucleophilic Substitution Reactions

The bromine atom at the C-3 position is a good leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of various functional groups at this position, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. A range of nucleophiles can displace the bromide, which is a foundational reaction for creating diverse piperidine derivatives. smolecule.com

Organometallic Reactions (e.g., Grignard, organolithium, cross-coupling)

While direct Grignard or organolithium reagent formation at the C-3 position is challenging due to the presence of the acidic alpha-proton and the electrophilic carbonyl group, this functionality is pivotal for cross-coupling reactions. The tosyl group can be instrumental in various coupling reactions, enabling the synthesis of more elaborate molecular structures. smolecule.com

Radical Reactions and Reductions

The carbon-bromine bond can undergo homolytic cleavage to generate a radical at the C-3 position. This radical can then participate in various transformations, including reductions or additions to unsaturated systems. This reactivity opens avenues for dicarbofunctionalization of bromoalkenes, a concept that allows for the simultaneous formation of two new carbon-carbon bonds.

Transformations of the Carbonyl Group (C-4 Position)

The ketone at the C-4 position is another reactive handle that allows for a multitude of chemical transformations, further expanding the synthetic potential of 3-Bromo-1-tosylpiperidin-4-one.

Reduction Reactions to Piperidin-4-ols

The carbonyl group can be readily reduced to a hydroxyl group, yielding the corresponding 3-bromo-1-tosylpiperidin-4-ol. smolecule.com This transformation is typically achieved using various reducing agents, with the choice of reagent influencing the stereochemical outcome of the reaction. The resulting alcohol can then be used in subsequent synthetic steps.

| Reagent | Product | Reaction Type |

| Sodium borohydride | 3-Bromo-1-tosylpiperidin-4-ol | Reduction |

| Lithium aluminium hydride | 3-Bromo-1-tosylpiperidin-4-ol | Reduction |

Carbon-Carbon Bond Forming Reactions at the Ketone (e.g., addition reactions)

The electrophilic carbon of the ketone is susceptible to attack by various carbon nucleophiles, such as Grignard reagents, organolithium reagents, or enolates. These addition reactions result in the formation of a new carbon-carbon bond at the C-4 position and the conversion of the carbonyl group to a tertiary alcohol. This strategy is fundamental for building molecular complexity and creating substituted piperidine scaffolds.

| Reagent Type | Product Type | Reaction Type |

| Grignard Reagents (R-MgX) | Tertiary Alcohol | Nucleophilic Addition |

| Organolithium Reagents (R-Li) | Tertiary Alcohol | Nucleophilic Addition |

| Enolates | β-Hydroxy ketone | Aldol Addition |

Condensation Reactions (e.g., Knoevenagel condensations)

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the reaction of a ketone or aldehyde with an active methylene compound in the presence of a basic catalyst. sigmaaldrich.comwikipedia.org this compound serves as a key substrate in such reactions, leading to the synthesis of a variety of heterocyclic compounds.

The reaction of this compound with active methylene compounds, such as malononitrile, can lead to the formation of fused heterocyclic systems. For instance, a study demonstrated the synthesis of 2-(dicyanomethylene)-3-bromo-1-tosylpiperidine.

A notable application of condensation reactions involving a related compound, 3-bromo-1-methyl-piperidin-4-one, is in the synthesis of the pharmaceutical agent Idoxaban. In this process, 3-bromo-1-methyl-piperidin-4-one undergoes a condensation reaction with ethyl thiooxamide in the presence of a base to form an intermediate, ethyl 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate. google.com This reaction highlights the utility of condensation reactions in building complex molecules with therapeutic potential.

The general conditions for Knoevenagel condensations involving piperidin-4-one derivatives often utilize a weak base as a catalyst, such as piperidine or triethylamine, in a suitable solvent like ethanol. sigmaaldrich.comwikipedia.org The reaction proceeds through the formation of an enolate from the active methylene compound, which then attacks the carbonyl group of the piperidin-4-one. Subsequent dehydration yields the final condensed product.

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Reference |

| 3-Bromo-1-methyl-piperidin-4-one | Ethyl thiooxamide | Triethylamine/Ethanol | Ethyl 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate | google.com |

| 3-Bromo-1-methyl-piperidin-4-one | Ethyl thiooxamide | Sodium Carbonate/Ethanol | Ethyl 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate | google.com |

| 2-methoxybenzaldehyde | Thiobarbituric acid | Piperidine/Ethanol | Z-enone | wikipedia.org |

Reactivity of the Piperidine Nitrogen (N-Tosyl Group)

The removal of the tosyl group (detosylation) is a common transformation in synthetic chemistry to liberate the secondary amine for further functionalization. Several methods have been developed for the N-detosylation of tosyl-protected amines.

One common method for N-detosylation involves the use of strong acids such as hydrobromic acid (HBr) in acetic acid or trifluoroacetic acid. However, these harsh conditions may not be suitable for substrates with acid-sensitive functional groups.

Alternative, milder methods have been developed. For instance, reductive cleavage using sodium amalgam or samarium(II) iodide can effectively remove the tosyl group. Another approach involves the use of magnesium in methanol, which offers a relatively neutral and efficient means of detosylation.

| Reagent | Conditions | Reference |

| Trifluoroacetic acid, Thioanisole, MeSO3H | Not specified | nih.gov |

| Cesium carbonate, Phenyl mercaptan | Not specified | nih.gov |

| Iodotrimethylsilane | Acetonitrile, reflux | acs.org |

The N-tosyl group significantly influences the stability and reactivity of the piperidine ring. The electron-withdrawing nature of the tosyl group decreases the nucleophilicity of the piperidine nitrogen, making it less prone to reactions such as alkylation or acylation under standard conditions. This deactivation allows for selective reactions at other positions of the molecule, such as the carbonyl group or the carbon bearing the bromine atom.

The sulfonamide moiety also enhances the acidity of the protons on the carbon atoms adjacent to the nitrogen, although this effect is generally less pronounced than the deactivation of the nitrogen itself.

The stability conferred by the tosyl group makes this compound a stable and versatile building block in multi-step syntheses. nih.gov The tosyl group can be retained throughout several synthetic transformations and then removed at a later stage to unmask the secondary amine for subsequent reactions. This "protecting group" strategy is a cornerstone of modern organic synthesis.

Furthermore, the tosyl group can influence the stereochemical outcome of reactions at adjacent centers due to its steric bulk. This can be exploited to achieve diastereoselective transformations.

Synthetic Utility of 3-bromo-1-tosylpiperidin-4-one As a Versatile Intermediate

Building Block for Complex Heterocyclic Structures

The unique arrangement of functional groups in 3-Bromo-1-tosylpiperidin-4-one makes it an ideal starting material for the construction of more elaborate, fused heterocyclic systems and for the stereocontrolled synthesis of highly substituted piperidines.

Annulation reactions are a powerful tool for building fused ring systems. The α-haloketone functionality in this compound is a key reactive partner for such transformations, most notably in the Hantzsch thiazole synthesis. ijpsjournal.com This classical method involves the condensation of an α-haloketone with a thioamide-containing compound to furnish a thiazole ring. bepls.comresearchgate.net

By applying this methodology, this compound can be reacted with an appropriate thiourea or thioamide to generate a thiazole ring fused to the piperidine core, resulting in a tetrahydrothiazolo[5,4-c]pyridine scaffold. Specifically, reaction with thiourea would yield the 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivative. This heterocyclic system is of significant interest in medicinal chemistry. google.com The general reaction mechanism proceeds via initial nucleophilic attack of the thioamide sulfur onto the carbon bearing the bromine, followed by cyclization and dehydration to form the aromatic thiazole ring.

Table 1: Hantzsch Thiazole Synthesis with this compound This table presents a representative, chemically established reaction pathway.

| Reactant 1 | Reactant 2 | Product Scaffold | Reaction Type |

|---|---|---|---|

| This compound | Thiourea | 2-Amino-5-tosyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | Hantzsch Thiazole Synthesis |

| This compound | Substituted Thioamide | 2-Substituted-5-tosyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | Hantzsch Thiazole Synthesis |

The synthesis of polysubstituted piperidines with defined stereochemistry is a central goal in organic synthesis due to their prevalence in bioactive molecules. nih.govnih.gov this compound serves as an excellent precursor for this purpose. The ketone at the C-4 position can be stereoselectively reduced to a hydroxyl group, thereby creating a second stereocenter at C-4 in addition to the existing one at C-3.

The choice of reducing agent can control the diastereoselectivity of this transformation, leading to either the cis- or trans-3-bromo-4-hydroxypiperidine derivative. For instance, hydride reagents can exhibit facial selectivity based on steric hindrance. Subsequent nucleophilic substitution of the bromine atom at C-3 allows for the introduction of a third substituent. This two-step sequence—stereoselective reduction followed by substitution—provides a reliable pathway to 3,4-disubstituted piperidines with controlled relative stereochemistry. Further functionalization can then be explored to construct even more complex polysubstituted piperidine structures. bham.ac.uk

Annulation Reactions to Form Fused Systems (e.g., thiazolo[5,4-c]pyridine derivatives)

Application in the Synthesis of Scaffolds for Chemical Research

The reactivity of the α-haloketone motif, combined with the stable tosyl-protected nitrogen, allows this compound to be a branching point for the synthesis of various molecular scaffolds.

The dual reactivity of this compound enables multiple synthetic pathways for diversification. These pathways can be used to generate libraries of compounds for chemical biology and drug discovery.

Reaction at the Ketone (C4): The carbonyl group can undergo a wide range of reactions. Reductive amination with various primary or secondary amines introduces diverse N-substituents at the 4-position. Wittig-type reactions can be used to install carbon-based substituents via olefination.

Reaction at the Bromine (C3): The bromine atom is susceptible to nucleophilic substitution by a variety of nucleophiles (e.g., azides, cyanides, alkoxides, thiolates), allowing for the introduction of a wide array of functional groups at the C-3 position.

Base-Induced Reactions: Treatment with a base can induce different rearrangements. The Favorskii rearrangement, a characteristic reaction of α-haloketones, would lead to a ring-contracted N-tosyl-cyclopentanecarboxamide scaffold. Alternatively, elimination of hydrogen bromide can occur to form the α,β-unsaturated ketone, 1-tosyl-1,2,3,6-tetrahydropyridin-4-one, itself a valuable Michael acceptor for further conjugate additions.

Table 2: Diversification Reactions of this compound

| Reaction Type | Reagents | Resulting Scaffold |

|---|---|---|

| Reductive Amination | R-NH₂, NaBH(OAc)₃ | 4-Amino-3-bromo-1-tosylpiperidine |

| Nucleophilic Substitution | NaN₃ | 3-Azido-1-tosylpiperidin-4-one |

| Favorskii Rearrangement | NaOMe | Methyl N-tosyl-pyrrolidine-3-carboxylate (after rearrangement and esterification) |

| Elimination | Et₃N | 1-Tosyl-1,2,3,6-tetrahydropyridin-4-one |

Chiral Auxiliary or Precursor in Asymmetric Synthesis Applications

While commonly supplied as a racemate, this compound holds significant potential for use in asymmetric synthesis. uwindsor.ca A chiral auxiliary is an enantiomerically pure compound that can be temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. york.ac.uk

Two primary strategies can be envisioned for leveraging this compound in asymmetric synthesis:

Resolution and Use as a Chiral Precursor: The racemic mixture of this compound can be separated into its individual enantiomers through classical resolution techniques (e.g., formation and separation of diastereomeric ketals with a chiral diol). Each enantiomer can then serve as a valuable chiral building block for the synthesis of enantiopure target molecules.

Diastereoselective Reactions: The existing stereocenter at C-3 can influence the stereochemical outcome of reactions at other positions. For example, the asymmetric reduction of the C-4 ketone using a chiral catalyst or reagent (e.g., enzymes, or chiral borane reagents) would proceed diastereoselectively. beilstein-journals.org This would produce separable, diastereomerically enriched 3-bromo-1-tosylpiperidin-4-ol products, which are valuable chiral intermediates for polysubstituted piperidines. Such strategies are fundamental in the asymmetric synthesis of complex heterocyclic compounds. ucl.ac.uk

Mechanistic Investigations and Theoretical Chemistry of 3-bromo-1-tosylpiperidin-4-one Chemistry

Elucidation of Reaction Mechanisms for Key Transformations

The unique structural arrangement of 3-Bromo-1-tosylpiperidin-4-one allows for a variety of reaction pathways, including halogenation, carbonyl additions, substitutions, and eliminations.

The synthesis of this compound typically starts from its parent compound, 1-tosylpiperidin-4-one. The introduction of the bromine atom at the C-3 position is a critical transformation.

Bromination: The bromination of 1-tosylpiperidin-4-one proceeds via an electrophilic substitution at the α-carbon. The reaction is generally acid-catalyzed, where the carbonyl oxygen is first protonated, enhancing the acidity of the α-protons. This facilitates the formation of an enol intermediate. The electron-rich double bond of the enol then attacks an electrophilic bromine source, such as N-Bromosuccinimide (NBS) or bromine (Br₂), to yield the α-brominated product. The selectivity for the C-3 position is driven by the formation of the more stable enol intermediate. tugraz.at

A plausible mechanism for the bromination is as follows:

Protonation: The carbonyl oxygen of 1-tosylpiperidin-4-one is protonated by an acid catalyst.

Enolization: A base (which can be the solvent or the conjugate base of the acid) abstracts a proton from the α-carbon (C-3) to form an enol.

Nucleophilic Attack: The enol tautomer, acting as a nucleophile, attacks the electrophilic bromine source (e.g., Br₂ or NBS).

Deprotonation: The resulting intermediate is deprotonated to regenerate the carbonyl group, yielding this compound.

Halogen Exchange: The bromine atom in this compound can be substituted by other halogens, most commonly through a Finkelstein-type reaction. For instance, reacting the bromo-compound with a source of iodide (e.g., sodium iodide in acetone) can lead to the corresponding 3-iodo derivative. This reaction is an equilibrium process driven by the differential solubility of the resulting sodium salts in the solvent. Similarly, other halogen sources can be used to introduce fluorine or chlorine, although harsher conditions may be required. thieme-connect.de Thiocarbonyl bromide fluoride, for example, can be obtained through a halogen-exchange reaction involving phosphorus tribromide. thieme-connect.de

The carbonyl group at the C-4 position is a primary site for nucleophilic attack, leading to a variety of derivatives. These reactions are often catalyzed by acids. The general mechanism for acid-catalyzed nucleophilic addition to the carbonyl group involves several key steps. masterorganicchemistry.com

Protonation: The reaction begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack. masterorganicchemistry.com

Nucleophilic Addition: A nucleophile attacks the activated carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the attacking nucleophile to one of the oxygen atoms, preparing a leaving group. masterorganicchemistry.com

Elimination: The leaving group (often water) is eliminated, and the carbonyl double bond is reformed, or in the case of reductive amination, an iminium ion is formed.

Deprotonation: The final step is the deprotonation to yield the stable product.

A key example is the formation of α-aminophosphonates, where 1-tosylpiperidin-4-one undergoes a three-component reaction with an amine and diethyl phosphite, catalyzed by magnesium perchlorate. The mechanism involves the initial formation of an imine between the ketone and the amine, which is then attacked by the diethyl phosphite nucleophile.

Table 1: Mechanistic Steps in Carbonyl Transformations

| Step | Description | Key Intermediate |

|---|---|---|

| 1. Activation | Protonation of the carbonyl oxygen by an acid catalyst. | Oxocarbenium ion |

| 2. Nucleophilic Attack | Addition of a nucleophile (e.g., amine, phosphite) to the carbonyl carbon. | Tetrahedral intermediate |

| 3. Elimination | Loss of a water molecule to form a C=N bond (in imine formation). | Iminium ion |

| 4. Final Product Formation | Deprotonation or further reaction (e.g., reduction of the iminium ion). | Final stable product |

The bromine atom at the C-3 position is a good leaving group, making this position susceptible to both nucleophilic substitution and elimination reactions.

Nucleophilic Substitution: Nucleophiles can directly displace the bromide ion via an Sₙ2 mechanism, leading to inversion of stereochemistry if the carbon is chiral. The tosyl group on the nitrogen can influence the rate and outcome of this reaction through steric and electronic effects.

Elimination Reactions: In the presence of a base, this compound can undergo an elimination reaction to form 1-tosyl-1,2,5,6-tetrahydropyridin-4-one. libretexts.orglumenlearning.com The mechanism can be either E1 or E2, depending on the reaction conditions. lumenlearning.com

E2 Mechanism: A strong, bulky base favors the concerted E2 pathway, where the base abstracts a proton from the C-2 or C-6 position simultaneously with the departure of the bromide leaving group. libretexts.org This process is stereospecific, requiring an anti-periplanar arrangement of the proton and the leaving group.

E1 Mechanism: Under conditions that favor carbocation formation (e.g., a weak base and a polar protic solvent), the reaction may proceed through an E1 mechanism. libretexts.org This involves the initial loss of the bromide ion to form a carbocation intermediate, followed by deprotonation to form the alkene.

According to Zaitsev's rule, elimination reactions tend to produce the more substituted, and therefore more stable, alkene as the major product. vedantu.com

Mechanistic Insights into Carbonyl Group Transformations

Role of Catalysis in Enhancing Reactivity and Selectivity

Catalysis is instrumental in controlling the reactivity of this compound and its precursors, enabling transformations that would otherwise be inefficient or unselective.

Both Lewis and Brønsted acids play a significant role in reactions involving the piperidinone scaffold.

Lewis Acid Catalysis: Lewis acids like boron tribromide (BBr₃) and boron trifluoride etherate (BF₃·OEt₂) are used to catalyze aza-Prins cyclization reactions to form piperidine rings. rsc.orgrsc.orgresearchgate.net In these reactions, the Lewis acid activates an aldehyde by coordinating to its carbonyl oxygen, making it more electrophilic. This facilitates the attack by the nitrogen of a homoallylic benzenesulfonamide, initiating the cyclization cascade that ultimately forms the piperidine structure. rsc.orgrsc.org The choice of Lewis acid and additives like trimethylsilyl bromide (TMSBr) can significantly impact the reaction yield. rsc.orgresearchgate.net

Brønsted Acid Catalysis: Brønsted acids such as acetic acid are commonly used to accelerate reactions involving the carbonyl group, such as the formation of imines during reductive amination, by protonating the carbonyl oxygen. Some intramolecular carbonyl-ene reactions can be catalyzed by Brønsted acids to yield cis-piperidine products with high diastereoselectivity (>98:2). bham.ac.uk

Table 2: Lewis Acid Catalysis in Aza-Prins Cyclization

| Entry | Lewis Acid (equiv.) | Additive (equiv.) | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | BF₃·OEt₂ (1.1) | - | Decomposed | rsc.org |

| 2 | BBr₃ (1.1) | - | 18 | rsc.org |

| 3 | BBr₃ (0.25) | TMSBr (1.2) | 80 | rsc.orgresearchgate.net |

The C-Br bond in this compound is an ideal handle for transition metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Nickel Catalysis: Nickel catalysts are effective for various cross-coupling reactions involving alkyl halides. For instance, nickel-catalyzed cyanation of alkyl bromides or sulfonates with Zn(CN)₂ provides an efficient route to alkyl nitriles. bohrium.com Mechanistic studies suggest that these reactions can proceed through a Ni(I)/Ni(III) catalytic cycle. bohrium.com The reaction is often initiated by the reduction of a Ni(II) precatalyst to a Ni(0) species, which then undergoes oxidative addition to the C-Br bond. Radical intermediates may also be involved, as the addition of radical scavengers can inhibit the reaction. bohrium.com Nickel has also been used in stereoconvergent Negishi cross-couplings of α-bromosulfonamides. mit.edu

Cobalt Catalysis: Cobalt catalysts offer a less expensive and more sustainable alternative to precious metals like palladium for cross-coupling reactions. Cobalt can catalyze reactions through the formation of five-membered aza-cobaltacycle intermediates. mdpi.com The catalytic cycle often begins with the reduction of Co(II) to a highly nucleophilic Co(I) species, which then undergoes oxidative addition with the alkyl or aryl halide. mdpi.combeilstein-journals.org Subsequent steps can involve nucleophilic addition and reductive elimination to form the final product and regenerate the active catalyst. beilstein-journals.org These methods have been applied to Sonogashira couplings and aminocarbonylations of bromoarenes, and the principles are applicable to the C(sp³)-Br bond in this compound. beilstein-journals.orgresearchgate.net Radical mechanisms are also common in cobalt-catalyzed transformations, where the homolytic cleavage of a C-Co bond generates a carbon-centered radical that can participate in further reactions. thieme-connect.comuchicago.edu

Table 3: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₂H₁₄BrNO₃S |

| 1-Tosylpiperidin-4-one | C₁₂H₁₅NO₃S |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ |

| Boron tribromide | BBr₃ |

| Boron trifluoride etherate | C₄H₁₀BF₃O |

| Trimethylsilyl bromide | C₃H₉BrSi |

| Zinc Cyanide | CN₂Zn |

| Acetic Acid | C₂H₄O₂ |

| Diethyl phosphite | C₄H₁₁O₃P |

| Magnesium perchlorate | Cl₂MgO₈ |

| Sodium iodide | INa |

Acid-Catalyzed Processes (Lewis and Brønsted Acid Catalysis)

Computational Chemistry Approaches

Computational chemistry has emerged as a powerful tool to elucidate the intricate mechanistic details of organic reactions, providing insights that are often difficult to obtain through experimental means alone. In the context of this compound, theoretical studies, particularly those employing Density Functional Theory (DFT), are invaluable for understanding its reactivity, the stereochemical outcomes of its transformations, and the conformational landscape of its intermediates and transition states. While specific computational studies on this compound are not extensively documented in publicly available literature, the principles and findings from theoretical investigations of analogous α-haloketones and related heterocyclic systems provide a robust framework for understanding its chemical behavior.

Density Functional Theory (DFT) Studies of Reactivity and Stereoselectivity

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules and predicting their reactivity. For α-haloketones like this compound, DFT calculations are instrumental in exploring the mechanisms of key reactions, such as the Favorskii rearrangement and nucleophilic substitutions, and in rationalizing the observed stereoselectivity.

The Favorskii rearrangement of α-haloketones is a subject of significant mechanistic interest, with two primary pathways being the cyclopropanone and the semi-benzilic acid mechanisms. ddugu.ac.in DFT studies on analogous α-chlorocyclohexanones have been employed to compare the energetic favorability of these routes. researchgate.net These studies reveal that the cyclopropanone mechanism is often the energetically preferred pathway for six-membered rings, as the formation of a bicyclic intermediate in the semi-benzilic acid pathway can be strained. researchgate.net The rate-determining step in the cyclopropanone mechanism for α-chlorocyclohexanone in the presence of a methoxide ion has been identified through ONIOM-RB3LYP calculations, which also highlighted the role of solvent molecules in the proton relay system. researchgate.net

High-level ab initio calculations on model α-chloroenolates have provided detailed insights into the stereochemistry of the cyclopropanone formation step. researchgate.net These studies have identified distinct transition states for both inversion and retention of configuration at the carbon bearing the halogen. researchgate.net The relative energies of these transition states are influenced by the conformation of the starting enolate. While the inversion pathway is often favored in simpler systems, for more complex structures, the energy difference between the inversion and retention transition states can be minimal. researchgate.net

In the context of nucleophilic substitution reactions at the C3 position, DFT studies on related systems provide a foundational understanding. The bimolecular nucleophilic substitution (SN2) reaction mechanism is heavily influenced by the nature of the nucleophile, the leaving group, the electrophilic carbon, and the solvent. nih.gov Theoretical studies using DFT can model the potential energy surface of these reactions, identifying the transition state and any intermediates. nih.govrsc.org For a molecule like this compound, DFT could be used to predict the activation barriers for the displacement of the bromide by various nucleophiles and to assess the influence of the bulky tosyl group and the piperidone ring on the reaction rate and stereochemical outcome.

Table 1: Representative Theoretical Data for Key Mechanistic Steps in α-Halo Cyclic Ketone Reactions (Illustrative)

| Reaction Type | System Studied | Computational Method | Key Finding | Relative Energy (kcal/mol) |

| Favorskii Rearrangement | α-chlorocyclohexanone | ONIOM-RB3LYP | Cyclopropanone pathway favored over semi-benzilic acid pathway. | Lower activation barrier |

| Cyclopropanone Formation | α-chloroenolates | High-level ab initio | Inversion vs. Retention Transition States | Inversion generally favored |

| Nucleophilic Substitution | Methyl Halides | ωB97X-D/6-311+G(d,p) | Characterization of SN2 transition state. rsc.org | N/A |

Note: This table is illustrative and based on findings from analogous systems. Specific energy values would require dedicated DFT calculations for this compound.

Conformation Analysis and Energetic Profiles of Reaction Intermediates and Transition States

The conformational flexibility of the piperidine ring is a critical factor in determining the reactivity and stereoselectivity of reactions involving this compound. Computational methods, including molecular dynamics (MD) simulations and DFT calculations, are essential for mapping the conformational landscape and determining the relative energies of different conformers. nih.govnih.gov

The piperidin-4-one ring can exist in several conformations, with the chair and boat forms being the most significant. The presence of substituents, such as the bromine at C3 and the tosyl group on the nitrogen, will influence the conformational equilibrium. DFT calculations on piperidin-2-one derivatives have indicated that N-acylation can influence the preferred site of bromination, suggesting a strong interplay between the nitrogen substituent and the ring conformation. For this compound, the bulky tosyl group likely has a significant impact on the ring's geometry and the accessibility of the axial and equatorial positions at C3.

A comprehensive conformational analysis would involve identifying all low-energy conformers and calculating their relative energies. This is crucial for understanding reaction pathways, as different conformers may lead to different transition states and, consequently, different products. For example, in the Favorskii rearrangement, the initial conformation of the enolate intermediate can dictate whether the reaction proceeds with inversion or retention of stereochemistry. researchgate.net

The energetic profiles of reaction intermediates and transition states can be meticulously mapped out using DFT. By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction coordinate diagram can be constructed. This provides quantitative data on activation energies and reaction enthalpies, allowing for a deeper understanding of reaction kinetics and thermodynamics. For instance, in a nucleophilic substitution reaction, the energy profile would reveal whether the reaction proceeds through a concerted SN2 mechanism (a single transition state) or a stepwise SN1 mechanism (involving a carbocation intermediate). fud.edu.ng

Table 2: Illustrative Conformational Data for a Substituted Piperidine Ring

| Conformation | Dihedral Angle (C2-C3-C5-C6) | Relative Energy (kcal/mol) | Key Feature |

| Chair (Axial Br) | ~55° | 0 (Reference) | Bromine in a more sterically hindered position. |

| Chair (Equatorial Br) | ~-55° | Varies | Bromine in a less sterically hindered position. |

| Twist-Boat | Varies | Higher | Generally a higher energy conformation. |

Note: The specific dihedral angles and relative energies for this compound would need to be determined through specific computational analysis.

Advanced Analytical and Spectroscopic Characterization in Research on 3-bromo-1-tosylpiperidin-4-one

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR and ¹³C NMR Analysis of Chemical Shifts and Coupling Patterns

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in verifying the structure of 3-Bromo-1-tosylpiperidin-4-one.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

Detailed analysis of chemical shifts and coupling constants from both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each atom within the this compound structure.

Interactive Data Table: Representative NMR Data

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Tosyl-CH₃ | ~2.4 | ~21.5 |

| Piperidine-H | Multiplets | Piperidine-C signals vary |

| Aromatic-H | Doublets | Aromatic-C signals vary |

| Carbonyl-C | Not Applicable | Downfield region |

Advanced NMR Techniques (e.g., 2D NMR, NOESY for Stereochemistry)

To further resolve complex structures and determine stereochemistry, advanced NMR techniques are employed.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features. copbela.org

Interactive Data Table: Key IR Absorption Bands

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Ketone (C=O) | 1670-1780 | Strong, Sharp |

| Sulfonyl (S=O) | 1350-1300 (asymmetric), 1160-1120 (symmetric) | Strong |

| Aromatic C=C | 1600-1450 | Medium to Weak |

| C-H (Aromatic) | >3000 | Medium |

| C-H (Aliphatic) | <3000 | Medium |

| C-Br | 600-500 | Medium to Strong |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (e.g., ESI-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. msu.edu

X-ray Diffraction for Solid-State Structure and Absolute Configuration Determination

X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. americanpharmaceuticalreview.com

Chromatographic Methods for Purification and Purity Assessment (e.g., HPLC, GC-MS, TLC)

Chromatographic techniques are essential for the purification of this compound and for assessing its purity.

Interactive Data Table: Chromatographic Methods and Applications

| Technique | Primary Application | Key Information Obtained |

|---|---|---|

| HPLC | Purity assessment, quantification | Retention time, peak area (purity) |

| GC-MS | Analysis of volatile components | Retention time, mass spectrum of components |

| TLC | Reaction monitoring, qualitative analysis | Retention factor (Rf), presence of impurities |

| Column Chromatography | Purification | Separation of the desired compound from byproducts |

Future Research Trajectories and Challenges for 3-bromo-1-tosylpiperidin-4-one

Development of More Efficient and Sustainable Synthetic Routes

The current primary method for synthesizing 3-Bromo-1-tosylpiperidin-4-one involves the bromination of 1-tosylpiperidin-4-one. smolecule.com While effective, this approach presents opportunities for improvement in terms of efficiency and sustainability. Future research is likely to focus on the following areas:

Challenges and Future Directions in Synthesis:

| Area of Development | Key Challenges | Potential Future Approaches |

| Atom Economy | Traditional bromination reactions can generate stoichiometric amounts of waste. | Development of catalytic bromination methods using greener bromine sources. |

| Stereoselectivity | The current synthesis is racemic, yielding a mixture of enantiomers. | Exploration of chiral catalysts or auxiliaries to achieve enantioselective bromination. |

| Process Safety | The use of elemental bromine poses significant handling and safety risks. | Utilization of safer brominating agents like N-bromosuccinimide (NBS) under optimized conditions. smolecule.com |

| Green Solvents | Many current protocols utilize chlorinated solvents. | Investigation of benign solvent systems such as ionic liquids or deep eutectic solvents. |

A significant challenge lies in developing a catalytic, enantioselective synthesis that provides access to optically pure this compound. This would be a major advancement, as the stereochemistry of piperidine-containing molecules is often crucial for their biological activity.

Discovery of Novel Reactivity and Chemical Transformations

The reactivity of this compound is dominated by its two primary functional groups: the ketone and the carbon-bromine bond. smolecule.com While standard transformations like nucleophilic substitution of the bromide and reduction of the ketone are known, there is considerable scope for discovering novel reactivity.

Future research could investigate:

Tandem Reactions: Designing one-pot reactions where both the ketone and the bromide participate in a cascade sequence to rapidly build molecular complexity.

Organocatalysis: Employing organocatalysts to mediate novel transformations, such as enantioselective additions to the ketone or functionalization at the α-carbon.

Photoredox Catalysis: Utilizing visible-light photoredox catalysis to generate radical intermediates from the C-Br bond, enabling previously inaccessible coupling reactions.

Rearrangement Reactions: Exploring conditions that could induce ring contractions or expansions, such as the Favorskii rearrangement, to generate novel carbocyclic or heterocyclic scaffolds.

Expansion of Synthetic Applications in Complex Molecule Synthesis

The piperidine moiety is a common feature in a vast number of natural products and pharmaceutical agents. rsc.org this compound serves as a key intermediate for accessing more complex molecules containing this scaffold. smolecule.comsmolecule.com

Future applications in this area will likely focus on:

Natural Product Synthesis: Employing this compound as a starting material for the total synthesis of alkaloids and other complex natural products. The Veratrum alkaloids, for instance, contain highly substituted piperidine rings where a chiron approach starting from a related brominated piperidine has been demonstrated. nih.gov

Medicinal Chemistry: Using the compound as a scaffold to generate libraries of diverse piperidine derivatives for drug discovery programs. The introduction of various substituents via nucleophilic displacement of the bromine can lead to new potential antimicrobial or neuroactive agents. smolecule.com

Diversity-Oriented Synthesis: Leveraging the multiple reactive sites on the molecule to create a wide array of structurally diverse compounds from a single starting material.

A significant challenge will be to showcase the utility of this building block in the efficient and stereocontrolled synthesis of a medicinally relevant or complex natural product target.

Precision Control of Stereochemistry in Derivatives

The C3 position of this compound is a stereocenter. Controlling the stereochemistry in reactions involving this center and in the subsequent derivatives is a critical challenge with significant implications for the biological activity of the final products.

Strategies for Stereocontrol:

| Reaction Type | Approach | Desired Outcome |

| Nucleophilic Substitution | Substrate-controlled or reagent-controlled diastereoselective reactions. | Access to either diastereomer of the product with high selectivity. |

| Ketone Reduction | Use of chiral reducing agents (e.g., CBS catalysts) or substrate-directed reductions. | Diastereoselective formation of the corresponding bromohydrin. |

| Enantioselective Synthesis | Asymmetric synthesis of the starting material. | Access to enantiomerically pure derivatives. |

Research into the aza-Prins cyclization to form related piperidine structures has shown that high diastereoselectivity can be achieved, suggesting that similar strategies could be applied to control the stereochemistry of derivatives of this compound. rsc.orgresearchgate.netresearchgate.net The development of methods that allow for the selective formation of any of the possible stereoisomers of its derivatives would be a major focus for future work.

Integration with Flow Chemistry and Automated Synthesis Paradigms for Scalable Production

For this compound to be a truly useful building block for industrial applications, its synthesis must be scalable, safe, and reproducible. Flow chemistry and automated synthesis offer significant advantages over traditional batch processing in this regard.

The future in this domain involves:

Developing Continuous Flow Synthesis: Translating the batch synthesis of this compound into a continuous flow process. This could improve safety, particularly if hazardous reagents are used, by minimizing the amount of reactive material present at any given time. It can also lead to higher consistency and yield.

Automated Reaction Optimization: Utilizing automated platforms to rapidly screen reaction conditions (e.g., temperature, residence time, reagent stoichiometry) to find the optimal parameters for the synthesis.

Telescoped Synthesis: Integrating the synthesis of this compound with subsequent reaction steps in a continuous, multi-step flow process without isolating intermediates. This would significantly improve efficiency and reduce waste.

While industrial adaptations for the synthesis of the precursor, 1-tosylpiperidin-4-one, have included continuous flow synthesis, extending this to the brominated derivative is a logical and important next step. A key challenge will be managing the handling of solids and potential for channel clogging in a flow reactor, as well as ensuring the stability of the product under flow conditions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Bromo-1-tosylpiperidin-4-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves bromination of a piperidin-4-one precursor followed by tosylation. Key steps include:

- Bromination : Use of HBr or N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DCM) under controlled temperatures (0–25°C).

- Tosylation : Tosyl chloride (TsCl) in the presence of a base (e.g., pyridine or triethylamine) to protect the amine group.

- Optimization requires monitoring via TLC or HPLC to minimize side products like over-brominated derivatives or incomplete tosylation. Safety protocols for handling brominating agents (e.g., corrosive hazards) must align with GHS guidelines .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of:

- X-ray crystallography (refined via SHELX ) for absolute configuration determination.

- Spectroscopic techniques :

- 1H/13C NMR : Compare chemical shifts with literature values for piperidinone derivatives (e.g., δ ~2.5–3.5 ppm for tosyl methyl groups).

- Mass spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]+) and isotopic patterns consistent with bromine (1:1 ratio for 79Br/81Br).

- ORTEP-III can visualize crystallographic data and detect structural anomalies .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Based on analogous brominated piperidines:

- GHS Hazards : Acute toxicity (oral, dermal), skin/eye corrosion (Category 1C).

- Protocols :

- Use PPE (nitrile gloves, goggles, lab coats) and work in a fume hood.

- Store in airtight containers away from light and moisture.

- Emergency measures: Rinse eyes with water for 15 minutes; seek medical attention for ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Contradictions often arise from:

- Tautomerism : Piperidinone rings may exhibit keto-enol tautomerism, altering NMR signals. Use variable-temperature NMR or deuterated solvents (e.g., DMSO-d6) to stabilize specific forms.

- Impurity interference : Employ orthogonal techniques (e.g., HPLC-MS vs. NMR) to isolate signals. Cross-validate with crystallographic data (SHELXL refinement ).

- Statistical validation : Apply error analysis (e.g., R-factor in crystallography ) to assess data reliability .

Q. What crystallographic challenges arise in characterizing this compound, and how are they addressed?

- Methodological Answer : Common issues include:

- Disorder in the tosyl group : Use restraints in SHELXL to model dynamic conformations.

- Twinned crystals : Apply twin refinement algorithms (e.g., BASF parameter in SHELX ).

- Weak diffraction : Optimize crystal growth via solvent vapor diffusion (e.g., ether/pentane mixtures) .

Q. How can mechanistic studies elucidate the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Kinetic profiling : Monitor reaction intermediates via in situ IR or LC-MS.

- Computational modeling : DFT calculations (e.g., Gaussian) to map transition states for bromine displacement.

- Informer libraries : Screen analogous aryl halides (e.g., Merck’s Aryl Halide Chemistry Informer Library ) to compare reactivity under diverse conditions (e.g., Pd-catalyzed vs. radical pathways).

Methodological Rigor in Experimental Design

Q. What frameworks ensure robust experimental design for studies involving this compound?

- Answer : Apply:

- FINER criteria : Ensure feasibility, novelty, and relevance in hypothesis formulation .

- PICO framework : Define population (compound), intervention (reaction conditions), comparison (control reactions), and outcomes (yield/purity) .

- Triangulation : Validate results via multiple methods (e.g., spectral, crystallographic, and computational data) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.